molecular formula C7H9ClN4 B8079395 6-Chloro-3,3-dimethyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazine

6-Chloro-3,3-dimethyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B8079395
M. Wt: 184.62 g/mol
InChI Key: WNWXUHAFDNZWHQ-UHFFFAOYSA-N
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Description

6-Chloro-3,3-dimethyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole and pyridazine ring system. The molecule is substituted at the 3-position with two methyl groups and at the 6-position with a chlorine atom. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.

Properties

IUPAC Name

6-chloro-3,3-dimethyl-2H-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4/c1-7(2)11-9-6-4-3-5(8)10-12(6)7/h3-4,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWXUHAFDNZWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NN=C2N1N=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name 3-Position Substituent 6-Position Substituent Molecular Weight Lipophilicity (LogP) Biological Activity (IC₅₀/EC₅₀) Key References
6-Chloro-3,3-dimethyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazine CH(CH₃)₂ Cl 198.6* ~2.1 (predicted) Not reported
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CH₃ Cl 168.58 1.8 (measured) LRRK2 inhibitor (IC₅₀ = 0.5 μM)
6-Chloro-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine C₆H₄Cl Cl 265.1 3.4 (predicted) Anticancer (BRD4 inhibition)
6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine C₃H₅ Cl 222.67 2.6 (predicted) BRD4 inhibitor (IC₅₀ = 12 μM)
6-Fluoro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CF₃ F 221.1 2.9 (predicted) Kinase inhibitor

*Calculated based on molecular formula C₇H₈ClN₄.

Key Observations:

Lipophilicity :

  • The dimethyl substitution at the 3-position (LogP ~2.1) increases lipophilicity compared to the single methyl group (LogP 1.8) but remains less hydrophobic than aromatic substituents like 3-chlorophenyl (LogP 3.4) .
  • Chlorine at the 6-position enhances electron-withdrawing effects, stabilizing the ring system and influencing reactivity in nucleophilic substitutions .

Biological Activity: Methyl and dimethyl substituents at the 3-position are associated with kinase inhibition (e.g., LRRK2), while bulkier aryl groups (e.g., 3-chlorophenyl) improve binding to bromodomains like BRD4 .

Synthetic Accessibility :

  • 3,3-Dimethyl derivatives require multi-step syntheses involving hydrazine intermediates and cyclization under reflux conditions, similar to methods for 3-chloromethyl and 3-arylidene derivatives .
  • Vicarious nucleophilic substitution (VNS) is a key strategy for introducing substituents at the 6-position, as demonstrated in 6-chloro-3-chloromethyl derivatives .

Pharmacological Potential

  • Kinase Inhibition : The triazolopyridazine scaffold is a validated kinase inhibitor template. For example, 6-chloro-3-methyl derivatives show micromolar potency against LRRK2, a target in Parkinson’s disease .
  • Bromodomain Inhibition : Aryl-substituted derivatives (e.g., 3-chlorophenyl) exhibit BRD4 inhibition, with crystal structures revealing critical hydrogen bonds between the triazole nitrogen and conserved asparagine residues in the acetyl-lysine binding pocket .

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